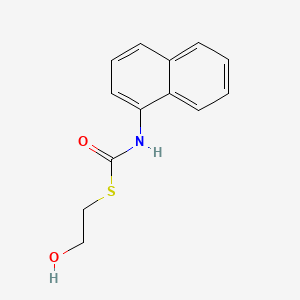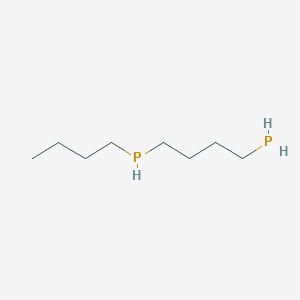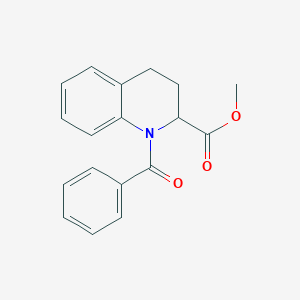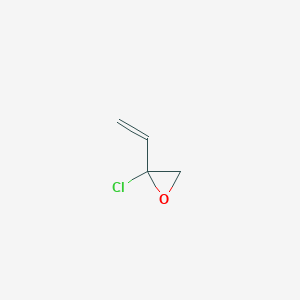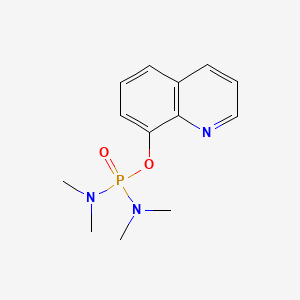
Phosphorodiamidic acid, N,N,N',N'-tetramethyl-, 8-quinolyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiamidic acid, N,N,N’,N’-tetramethyl-, 8-quinolyl ester is a chemical compound known for its unique structure and properties It is part of the phosphorodiamidic acid family, which includes various esters with different substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodiamidic acid, N,N,N’,N’-tetramethyl-, 8-quinolyl ester typically involves the reaction of phosphorodiamidic acid with N,N,N’,N’-tetramethyl-8-quinolyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Phosphorodiamidic acid, N,N,N’,N’-tetramethyl-, 8-quinolyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphorodiamidic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphorodiamidic acid esters.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorodiamidic acid derivatives, while substitution reactions can produce various substituted esters.
Scientific Research Applications
Phosphorodiamidic acid, N,N,N’,N’-tetramethyl-, 8-quinolyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorodiamidic acid derivatives.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Phosphorodiamidic acid, N,N,N’,N’-tetramethyl-, 8-quinolyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester
- Phosphorodiamidic acid, N,N,N’,N’-tetramethyl-, O-pentachlorophenyl ester
- Phosphorodiamidic acid, n,n’-diphenyl-, ethyl ester
Uniqueness
Phosphorodiamidic acid, N,N,N’,N’-tetramethyl-, 8-quinolyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
73094-16-3 |
|---|---|
Molecular Formula |
C13H18N3O2P |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
N-[dimethylamino(quinolin-8-yloxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C13H18N3O2P/c1-15(2)19(17,16(3)4)18-12-9-5-7-11-8-6-10-14-13(11)12/h5-10H,1-4H3 |
InChI Key |
YEHGCSIBAYADPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


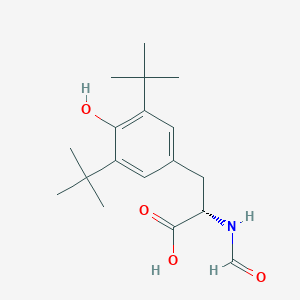
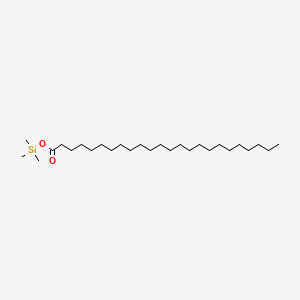
![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
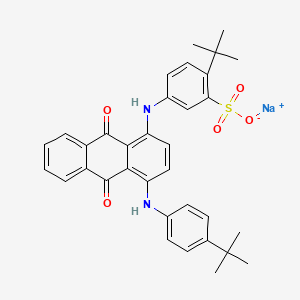
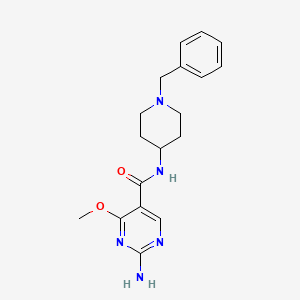
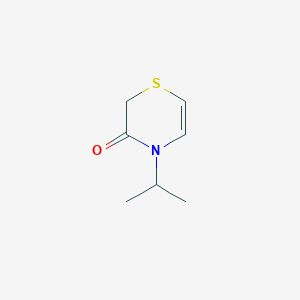
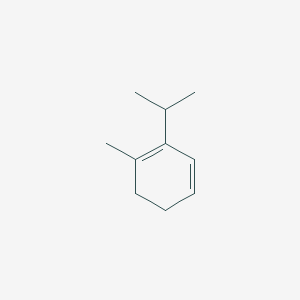
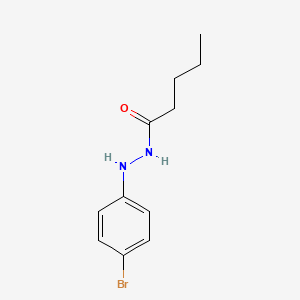

![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
